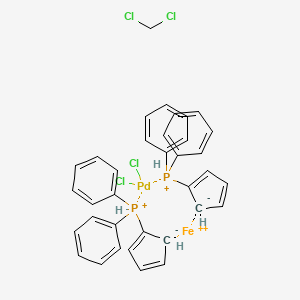Pd(dppf)Cl2 DCM
CAS No.:
Cat. No.: VC17536165
Molecular Formula: C35H32Cl4FeP2Pd+2
Molecular Weight: 818.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C35H32Cl4FeP2Pd+2 |
|---|---|
| Molecular Weight | 818.6 g/mol |
| IUPAC Name | cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) |
| Standard InChI | InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2 |
| Standard InChI Key | SNRCKKQHDUIRIY-UHFFFAOYSA-N |
| Canonical SMILES | [CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |
Introduction
Structural and Compositional Characteristics of Pd(dppf)Cl₂·CH₂Cl₂
Molecular Architecture
The molecular structure of Pd(dppf)Cl₂·CH₂Cl₂ features a palladium(II) center in a square-planar geometry, coordinated by two phosphorus atoms from the dppf ligand and two chloride ions . The dppf ligand, a ferrocene derivative with diphenylphosphine groups at the 1,1' positions, imposes steric bulk and electronic modulation on the palladium center. X-ray crystallography confirms the cis-configuration of the chloride ligands, stabilized by π-backbonding between palladium and phosphorus . Dichloromethane molecules occupy the lattice, forming a solvated complex that enhances crystallinity .
Spectroscopic Identification
Infrared (IR) spectroscopy identifies key vibrational modes: phenyl ring stretching at 1,479 cm⁻¹, cyclopentadienyl substituents at 1,434 cm⁻¹, and C–Cl absorption from DCM at 721 cm⁻¹ . Nuclear magnetic resonance (NMR) studies reveal distinct ³¹P signals at −142.42 ppm for outer-sphexafluorophosphate counterions and 1H shifts at 1.96 ppm for coordinated acetonitrile in related derivatives . UV-Vis spectroscopy shows a d-d transition band at 446 nm (ε = 705 M⁻¹cm⁻¹), intensified by ligand-to-metal charge transfer .
Table 1: Key Spectroscopic Data for Pd(dppf)Cl₂·CH₂Cl₂
| Technique | Observed Signal | Assignment | Source |
|---|---|---|---|
| IR (cm⁻¹) | 1,479, 1,434, 721 | Phenyl, Cp, C–Cl | |
| ³¹P NMR (ppm) | −142.42 | PF₆⁻ counterions | |
| UV-Vis (λ, nm) | 446 (ε = 705 M⁻¹cm⁻¹) | d-d transition |
Synthesis and Optimization
Traditional Synthesis Routes
Early syntheses involved reacting PdCl₂(nitrile) complexes with dppf in acetonitrile, followed by solvent exchange to isolate the DCM adduct . This method required multiple steps, including purification via column chromatography, yielding Pd(dppf)Cl₂·CH₂Cl₂ in 70–80% purity .
Advanced One-Step Synthesis
A patent-pending method (CN102603811A) simplifies production by using DCM as both solvent and ligand . Sodium chloropalladite (Na₂PdCl₄) reacts with dppf in ethanol-DCM mixtures, precipitating the complex directly. Key advantages include:
Table 2: Comparative Synthesis Methods
| Parameter | Traditional Method | One-Step Method (CN102603811A) |
|---|---|---|
| Steps | 3 | 1 |
| Yield | 70–80% | 90–96% |
| Purity | 95% | >99% |
| Solvent | Acetonitrile/DCM | DCM only |
Physicochemical Properties
Thermal Stability
Pd(dppf)Cl₂·CH₂Cl₂ decomposes at 275–280°C, retaining stability under inert atmospheres . Thermogravimetric analysis (TGA) shows a 5% mass loss at 150°C, attributed to DCM evaporation .
Solubility and Reactivity
The complex dissolves sparingly in chloroform (2.5 mg/mL) and methanol (0.8 mg/mL) but is insoluble in water . In DCM, it forms stable solutions for catalytic applications, though prolonged exposure to light induces ligand oxidation . Cyclic voltammetry (CV) reveals a quasi-reversible ferrocene oxidation at +587 mV vs. Fc⁺/Fc, indicating redox activity .
Catalytic Applications
Cross-Coupling Reactions
Pd(dppf)Cl₂·CH₂Cl₂ catalyzes Buchwald–Hartwig aminations, enabling C–N bond formation between aryl halides and amines . For example, coupling 4-bromotoluene with morpholine achieves 92% yield at 80°C . Suzuki–Miyaura couplings also benefit from its efficacy, with biphenyl synthesis reaching 89% yield .
Nanostructure Fabrication
Self-assembly of Pd(dppf)Cl₂·CH₂Cl₂ with triphenylphosphine thiols (TPT) yields spherical metallacages (3.0 nm diameter) via coordination-driven aggregation . These structures exhibit potential in drug delivery and molecular encapsulation.
Recent Research Advancements
Redox-Active Materials
Studies demonstrate that Pd(dppf)Cl₂·CH₂Cl₂ undergoes ligand-centered oxidation, generating cationic species ([Pd(dppf)(ACN)₂]²⁺) applicable in redox-responsive materials . These derivatives show tunable absorption bands (231–304 nm) for optoelectronic devices .
Electrochemical Modulation
Electrochemical impedance spectroscopy (EIS) reveals charge-transfer resistance (Rₐ) of 1.2 kΩ for Pd(dppf)Cl₂·CH₂Cl₂-modified electrodes, underscoring utility in sensing platforms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume